molecular formula C29H40N2O7 B387772 ethyl (4S,8R,9S,13R,16S)-16-acetyloxy-8-[(Z)-N-acetyloxy-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate

ethyl (4S,8R,9S,13R,16S)-16-acetyloxy-8-[(Z)-N-acetyloxy-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate

Cat. No.: B387772
M. Wt: 528.6g/mol
InChI Key: MOPXUJSAEGDYHW-SRQMUVGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(acetyloxy)-6b-[N-(acetyloxy)ethanimidoyl]-4a,6a-dimethyl-2,3,4,4a,4b,5,6,6a,6b,9a,10,10a,10b,11-tetradecahydro-1H-naphtho[2’,1’:4,5]indeno[2,1-d]isoxazole-9-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of ethyl 2-(acetyloxy)-6b-[N-(acetyloxy)ethanimidoyl]-4a,6a-dimethyl-2,3,4,4a,4b,5,6,6a,6b,9a,10,10a,10b,11-tetradecahydro-1H-naphtho[2’,1’:4,5]indeno[2,1-d]isoxazole-9-carboxylate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core naphthoindenoisoxazole structure, followed by the introduction of the acetyloxy and ethanimidoyl groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The acetyloxy groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The ethanimidoyl group can be reduced to form primary amines.

    Substitution: The acetyloxy groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-(acetyloxy)-6b-[N-(acetyloxy)ethanimidoyl]-4a,6a-dimethyl-2,3,4,4a,4b,5,6,6a,6b,9a,10,10a,10b,11-tetradecahydro-1H-naphtho[2’,1’:4,5]indeno[2,1-d]isoxazole-9-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The acetyloxy and ethanimidoyl groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(acetyloxy)-6b-[N-(acetyloxy)ethanimidoyl]-4a,6a-dimethyl-2,3,4,4a,4b,5,6,6a,6b,9a,10,10a,10b,11-tetradecahydro-1H-naphtho[2’,1’:4,5]indeno[2,1-d]isoxazole-9-carboxylate can be compared with similar compounds such as:

These compounds share similar functional groups but differ in their core structures and specific applications

Properties

Molecular Formula

C29H40N2O7

Molecular Weight

528.6g/mol

IUPAC Name

ethyl (4S,8R,9S,13R,16S)-16-acetyloxy-8-[(Z)-N-acetyloxy-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate

InChI

InChI=1S/C29H40N2O7/c1-7-35-26(34)25-24-15-23-21-9-8-19-14-20(36-17(3)32)10-12-27(19,5)22(21)11-13-28(23,6)29(24,38-31-25)16(2)30-37-18(4)33/h8,20-24H,7,9-15H2,1-6H3/b30-16-/t20-,21?,22?,23?,24-,27-,28-,29+/m0/s1

InChI Key

MOPXUJSAEGDYHW-SRQMUVGMSA-N

SMILES

CCOC(=O)C1=NOC2(C1CC3C2(CCC4C3CC=C5C4(CCC(C5)OC(=O)C)C)C)C(=NOC(=O)C)C

Isomeric SMILES

CCOC(=O)C1=NO[C@@]2([C@H]1CC3[C@@]2(CCC4C3CC=C5[C@@]4(CC[C@@H](C5)OC(=O)C)C)C)/C(=N\OC(=O)C)/C

Canonical SMILES

CCOC(=O)C1=NOC2(C1CC3C2(CCC4C3CC=C5C4(CCC(C5)OC(=O)C)C)C)C(=NOC(=O)C)C

Origin of Product

United States

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